

Application Notes and Protocols: Synthesis of Homoallylic Alcohols using Allyltrichlorosilane

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Compound of Interest		
Compound Name:	Allyltrichlorosilane	
Cat. No.:	B085684	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals. **Allyltrichlorosilane** has emerged as a highly effective reagent for the allylation of carbonyl compounds to furnish these valuable synthons. This reagent offers distinct advantages, including high reactivity and the potential for stereocontrol. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of **allyltrichlorosilane** for the synthesis of homoallylic alcohols.

Mechanism of Reaction:

The reaction of **allyltrichlorosilane** with carbonyl compounds, such as aldehydes and ketones, proceeds through the activation of the silicon center. In the absence of a catalyst, the reaction can occur, particularly with reactive electrophiles, but it is often sluggish. The reaction is significantly accelerated by the presence of a Lewis base, which coordinates to the silicon atom, forming a hypervalent silicate intermediate. This coordination increases the nucleophilicity of the allyl group, facilitating its transfer to the electrophilic carbonyl carbon.

The stereochemical outcome of the reaction, particularly when using substituted allylsilanes (e.g., crotyltrichlorosilane), is often explained by a closed, chair-like six-membered transition state. This model allows for the predictable formation of specific diastereomers. Furthermore,

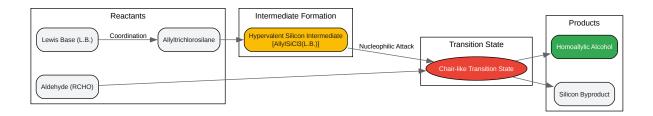




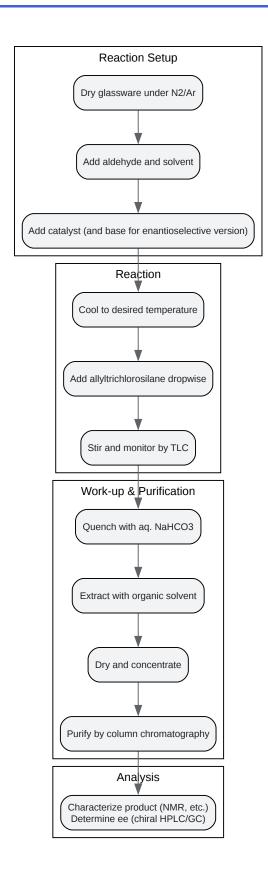


the use of chiral Lewis bases as catalysts can induce enantioselectivity, leading to the formation of non-racemic homoallylic alcohols. Kinetic and computational studies suggest that the reaction can proceed via an associative pathway involving a neutral, octahedral silicon complex.[1]









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References

- 1. pubs.acs.org [pubs.acs.org]
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